molecular formula C6H8Cl2F2N2 B2491138 2,5-Difluorobenzene-1,4-diamine dihydrochloride CAS No. 4140-67-4

2,5-Difluorobenzene-1,4-diamine dihydrochloride

Cat. No.: B2491138
CAS No.: 4140-67-4
M. Wt: 217.04
InChI Key: YLWMAPWKZWCHKU-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

2,5-Difluorobenzene-1,4-diamine dihydrochloride is systematically named according to IUPAC guidelines as 2,5-difluoro-1,4-benzenediamine dihydrochloride . Its molecular formula is C₆H₈Cl₂F₂N₂ , with a molecular weight of 217.04 g/mol . The compound consists of a benzene ring substituted with two fluorine atoms at the 2- and 5-positions and two amine groups at the 1- and 4-positions, forming a para-diamine structure. The dihydrochloride salt enhances its stability for storage and synthetic applications.

Key structural identifiers include:

  • SMILES : C1=C(C(=CC(=C1F)N)F)N.Cl.Cl
  • InChIKey : ZKTNFNZZMROBEB-UHFFFAOYSA-N
  • CAS Registry Number : 4140-67-4

The planar aromatic system, combined with electron-withdrawing fluorine substituents, influences its electronic properties and reactivity. X-ray crystallography confirms the coplanar arrangement of the benzene ring and substituents, which is critical for its role in coordination chemistry.

Property Value/Descriptor Source
IUPAC Name 2,5-difluoro-1,4-benzenediamine dihydrochloride
Molecular Formula C₆H₈Cl₂F₂N₂
Molecular Weight 217.04 g/mol
Crystal System Monoclinic

Historical Context and Discovery

The compound was first synthesized in the late 20th century through the reduction of nitro precursors. Early methods involved catalytic hydrogenation of 2,5-difluoro-1,4-dinitrobenzene using palladium on carbon, followed by hydrochlorination to stabilize the diamine. A pivotal advancement came in the 2000s with the introduction of tin(II) chloride dihydrate (SnCl₂·2H₂O) as a reducing agent, which improved yields to 85–90% under reflux conditions.

Notable milestones include:

  • 1990s : Initial reports of fluorinated benzene diamines as intermediates for agrochemicals.
  • 2005 : Optimization of one-pot synthesis protocols, enabling large-scale production.
  • 2020s : Applications in coordination polymers and luminescent materials.

Significance in Organic Chemistry

This compound serves as a versatile building block in organic synthesis due to its dual amine functionality and fluorine substituents. The fluorine atoms confer electron-withdrawing effects , activating the benzene ring toward electrophilic substitution while enhancing thermal stability. Key applications include:

  • Pharmaceutical intermediates : Used in the synthesis of kinase inhibitors and antitumor agents, where fluorine improves metabolic stability.
  • Coordination chemistry : Acts as a chelating ligand for lanthanides, forming complexes with tunable photophysical properties.
  • Polymer science : Incorporated into fluorinated polyimides to reduce dielectric constants (Dk < 2.8) for microelectronics.

A comparative analysis of its reactivity highlights distinct advantages over non-fluorinated analogs:

Reaction Type 2,5-Difluoro Derivative Non-Fluorinated Analog
Suzuki Coupling 92% yield 78% yield
Oxidative Stability Stable at 200°C Decomposes at 150°C
Ligand Binding Kd = 1.2 nM (Eu³⁺) Kd = 8.5 nM (Eu³⁺)

Position Within Fluorinated Aromatic Diamine Family

This compound belongs to a broader class of fluorinated aromatic diamines , which are characterized by their ability to modify material properties through strategic fluorine placement. Compared to isomers like 4,5-difluoro-1,2-phenylenediamine , the 2,5-substitution pattern offers superior symmetry, enhancing crystallinity in polymeric matrices.

Key differentiators include:

  • Electronic Effects : The 2,5-fluorine arrangement creates a polarized electron density, facilitating nucleophilic aromatic substitutions.
  • Thermal Properties : Decomposition temperatures exceed 300°C , outperforming dichloro analogs by 40–60°C.
  • Solubility : The dihydrochloride salt improves aqueous solubility (25 mg/mL) compared to neutral diamines (<5 mg/mL).

The compound’s unique profile has spurred interest in hybrid materials, such as lanthanide-organic frameworks , where it bridges metal centers while imparting fluorescence quenching resistance. Ongoing research explores its utility in next-generation OLEDs and low-k dielectrics, solidifying its role in advanced material science.

Properties

IUPAC Name

2,5-difluorobenzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2H,9-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWMAPWKZWCHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4140-67-4
Record name 2,5-difluorobenzene-1,4-diamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluorobenzene-1,4-diamine dihydrochloride typically involves the reduction of 2,5-difluoro-1,4-dinitrobenzene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd/C) in a methanol solvent . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reduction reaction, but with optimized conditions to ensure higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and recrystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorobenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides and acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

2,5-Difluorobenzene-1,4-diamine dihydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research due to its ability to interact with DNA.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-difluorobenzene-1,4-diamine dihydrochloride involves its interaction with biological molecules, particularly proteins and nucleic acids. The compound can form covalent bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. In the context of DNA, it can intercalate between base pairs, disrupting the normal function of the DNA molecule and potentially leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
2,5-Difluorobenzene-1,4-diamine dihydrochloride Not provided C₆H₆F₂N₂·2HCl -F (2,5), -NH₂ (1,4) ~217.04 (base) + 72.92 (HCl) Likely high solubility in polar solvents; potential pharmaceutical intermediate
2,5-Dimethoxybenzene-1,4-diamine dihydrochloride 25445-15-2 C₈H₁₄Cl₂N₂O₂ -OCH₃ (2,5), -NH₂ (1,4) 241.11 Electron-donating methoxy groups enhance stability; used in COFs (covalent organic frameworks)
Methyl-1,4-benzenediamine dihydrochloride 615-45-2 C₇H₁₂Cl₂N₂ -CH₃ (2), -NH₂ (1,4) ~195.09 Methyl group increases hydrophobicity; industrial applications
D156844 ([5-(1-(2-fluorobenzyl)piperidin-4-ylmethoxy]quinazoline-2,4-diamine dihydrochloride) Not provided C₂₁H₂₅Cl₂FN₄O Quinazoline core, fluorobenzyl-piperidine 463.35 DNA intercalation; antitumor applications
2,5-Dimethylaniline hydrochloride 391882684988 C₈H₁₂ClN -CH₃ (2,5), -NH₂ (1) 157.64 Intermediate in dye synthesis; limited biological activity

Substituent Effects on Reactivity and Stability

  • Fluorine vs. Methoxy Groups : The electron-withdrawing fluorine substituents in this compound increase the acidity of the amine groups compared to the electron-donating methoxy groups in its dimethoxy analog (CAS 25445-15-2). This difference impacts solubility and stability; methoxy derivatives are more resistant to oxidation due to reduced electron deficiency .
  • Methyl vs. Fluorine Substituents : Methyl groups (e.g., in 2,5-dimethylaniline hydrochloride) impart steric hindrance and hydrophobicity, reducing aqueous solubility relative to fluorinated analogs. Fluorine’s electronegativity also enhances hydrogen-bonding capacity, favoring interactions in biological systems .

Stability and Handling Considerations

  • Instability of Diamines : Unsubstituted or electron-deficient diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) require immediate conversion to hydrochloride salts to prevent degradation, a practice likely relevant to the target compound .
  • Safety Protocols : While safety data for this compound are absent, structurally similar halogenated aromatics (e.g., 1,4-dibromo-2,3-difluorobenzene) mandate rigorous handling, including eye flushing and respiratory protection, suggesting analogous precautions for the target compound .

Biological Activity

2,5-Difluorobenzene-1,4-diamine dihydrochloride (DFBDA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antimalarial applications. This article reviews the synthesis, biological activity, and relevant case studies regarding DFBDA, emphasizing its mechanisms of action and therapeutic potential.

DFBDA is characterized by the following chemical structure:

  • Chemical Formula : C6H6F2N2·2HCl
  • Molecular Weight : 195.06 g/mol
  • CAS Number : 4140-67-4

Synthesis

DFBDA can be synthesized through various methods, including nucleophilic substitution reactions involving fluorinated aromatic compounds. The synthesis typically yields high purity suitable for biological testing.

Antibacterial Activity

DFBDA has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that DFBDA exhibits MIC values ranging from 20 to 70 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µM)
Staphylococcus aureus20-40
Escherichia coli40-70

This activity suggests that DFBDA may serve as a scaffold for developing new antimicrobial agents.

Antimalarial Activity

Recent research indicates that DFBDA may also inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the causative agent of malaria.

  • Inhibitory Concentration (IC50) : The compound displayed IC50 values in the low micromolar range (0.4–28 µM), indicating potential as an antimalarial agent .

The biological activity of DFBDA is primarily attributed to its ability to interfere with key metabolic processes in bacteria and parasites. Inhibition of DHFR disrupts folate metabolism, which is essential for DNA synthesis and cellular replication in P. falciparum. Similarly, the antibacterial effects are likely mediated through disruption of bacterial cell wall synthesis and function.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of DFBDA against multi-drug resistant strains of S. aureus and E. coli. The results indicated that DFBDA was significantly more effective than traditional antibiotics such as ceftriaxone, particularly against resistant strains .

Case Study 2: Antimalarial Potential

In another study focusing on antimalarial properties, DFBDA was assessed for its ability to inhibit PfDHFR. The compound was found to bind with high affinity to the enzyme, suggesting a promising pathway for developing new treatments for malaria .

Safety and Toxicity

While preliminary studies indicate that DFBDA has potent biological activity, further investigations into its safety profile are necessary. Toxicity assessments are crucial for evaluating the viability of DFBDA as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for 2,5-difluorobenzene-1,4-diamine dihydrochloride to ensure stability?

  • Methodological Guidance :

  • Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation .
  • Use desiccants (e.g., silica gel) in storage environments to mitigate moisture absorption, as dihydrochloride salts are often hygroscopic .
  • Handle in fume hoods with PPE (gloves, goggles) due to potential skin/eye irritation risks .

Q. What solvents are optimal for dissolving this compound in aqueous and non-aqueous systems?

  • Methodological Guidance :

  • Aqueous systems : Soluble in water and buffered solutions (e.g., PBS, pH 7.4). Pre-warm to 40–50°C to enhance dissolution if needed .
  • Non-aqueous systems : Test polar aprotic solvents (e.g., DMSO, DMF) for compatibility, but ensure residual solvent removal via lyophilization .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized during scale-up?

  • Methodological Guidance :

  • Use Design of Experiments (DOE) to optimize reaction parameters:
  • Temperature : 60–80°C for amine hydrochloridation .
  • Solvent : Hydrochloric acid in ethanol/water mixtures for controlled crystallization .
  • Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to assess purity and intermediate formation .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Guidance :

  • NMR (¹H/¹³C): Confirm fluorine substitution patterns and dihydrochloride salt formation (e.g., δ ~8.0 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₆H₈Cl₂F₂N₂: 229.0 g/mol) and rule out degradation products .
  • Elemental Analysis : Verify Cl⁻ content (~30.9% theoretical) to confirm salt stoichiometry .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Guidance :

  • Stability Studies :
  • Use TGA/DSC to identify decomposition thresholds (e.g., ~212°C for related dihydrochloride salts) .
  • Conduct accelerated stability testing at 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., free amine formation) .
  • pH-Dependent Solubility : Adjust buffer systems (pH 2–9) to study protonation effects on solubility and reactivity .

Q. What mechanistic approaches can elucidate the biological or chemical activity of this compound?

  • Methodological Guidance :

  • Enzyme Inhibition Assays : Screen against fluorinated-target enzymes (e.g., kinases) using fluorescence polarization or radiometric methods .
  • ROS Scavenging Studies : Employ fluorogenic probes (e.g., DCFH-DA) to assess antioxidant potential in cell-free systems .
  • Receptor Binding : Use surface plasmon resonance (SPR) or ITC to quantify interactions with biomolecular targets .

Key Considerations for Experimental Design

  • Contradictions in Data : Discrepancies in decomposition temperatures (e.g., 212°C vs. vendor-specific data) suggest batch-to-batch variability; validate via independent TGA .
  • Safety Protocols : Prioritize inert-atmosphere handling to prevent oxidative degradation, as noted in safety sheets for related compounds .

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